

Preclinical Profile of Histamine Dihydrochloride in Acute Myeloid Leukemia: A Technical Guide

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Compound of Interest

Compound Name: Histamine Dihydrochloride

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This technical guide provides an in-depth overview of the preclinical studies on **histamine dihydrochloride** (HDC) for the treatment of Acute Myeloid Leukemia (AML). It consolidates key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying biological mechanisms and workflows. The focus is on the direct anti-leukemic properties of HDC, particularly in monocytic subtypes of AML, and its interplay with the NADPH oxidase 2 (NOX2) enzyme.

Core Mechanism of Action

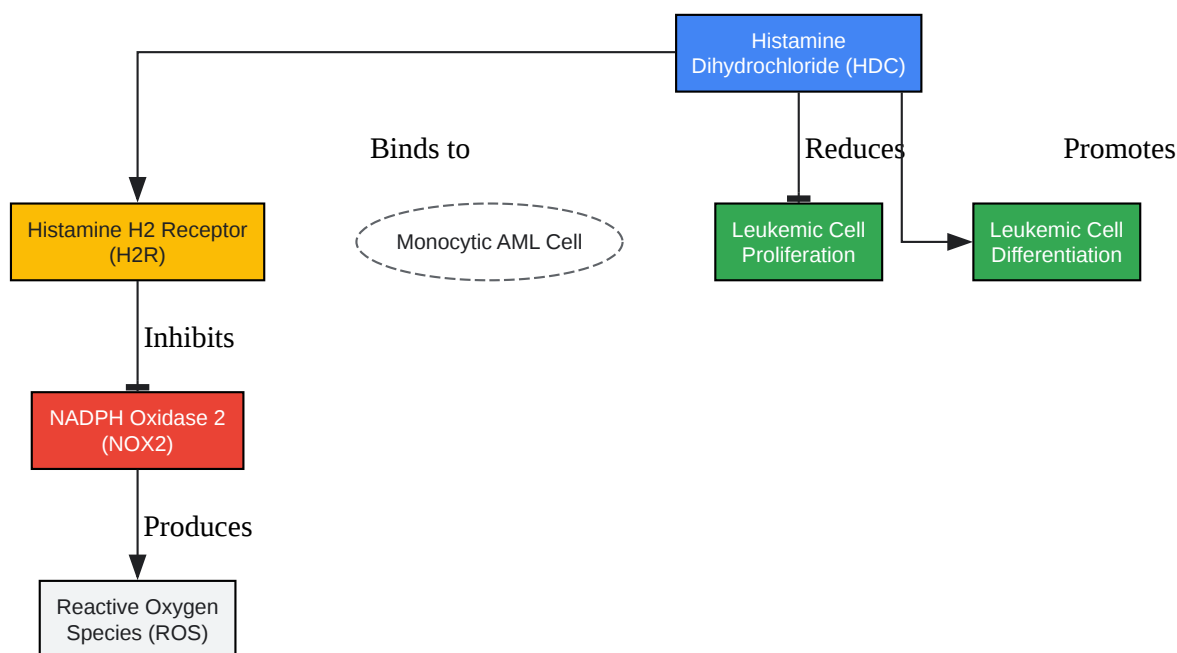
Histamine dihydrochloride exerts its anti-leukemic effects through a distinct immunomodulatory and direct cellular pathway. Preclinical evidence strongly indicates that its primary mode of action involves the inhibition of NADPH oxidase 2 (NOX2), an enzyme highly expressed in monocytic AML cells (FAB subtypes M4 and M5).^{[1][2]}

Key aspects of the mechanism include:

- **ROS Reduction:** HDC, by acting as an agonist at the Histamine H2 Receptor (H2R) on monocytic AML cells, inhibits the activity of co-expressed NOX2.^{[3][4]} This leads to a significant reduction in the production of immunosuppressive reactive oxygen species (ROS).^{[5][6]}

- **Immune Cell Protection:** By quenching ROS in the tumor microenvironment, HDC protects cytotoxic lymphocytes, such as Natural Killer (NK) cells and T cells, from ROS-induced inactivation and apoptosis.[6][7] This action is synergistic with interleukin-2 (IL-2), a cytokine that promotes the proliferation and anti-tumor activity of these immune cells.[8][9]
- **Direct Anti-Leukemic Effects:** Beyond its immunomodulatory role, HDC has been shown to directly impact AML cells by reducing their proliferation and promoting their differentiation into more mature cell types.[1] This effect is critically dependent on the presence of NOX2.[1]

Signaling Pathway: HDC Action on Monocytic AML Cells



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Caption: Mechanism of HDC's direct anti-leukemic effect on NOX2+ monocytic AML cells.

Quantitative Data from In Vitro Studies

The following tables summarize key quantitative findings from preclinical in vitro experiments investigating the effects of HDC on human myelomonocytic/monocytic AML cell lines. The data

is primarily derived from studies on the PLB-985 cell line and its NOX2 knockout (KO) variant.
[1]

Table 1: Effect of HDC on AML Cell Proliferation

Cell Line	Treatment (72h)	Relative Proliferation (%) (Mean ± SEM)
PLB-985 (WT)	Control (vehicle)	100 ± 5.2
HDC (100 µM)	75 ± 3.1	
PLB-985 (NOX2-KO)	Control (vehicle)	100 ± 6.8
HDC (100 µM)	98 ± 4.5	
p < 0.05 compared to control		

Table 2: Effect of HDC on AML Cell Differentiation Markers

Cell Line	Treatment (72h)	CD11b Expression (%) (Mean ± SEM)	CD14 Expression (%) (Mean ± SEM)
PLB-985 (WT)	Control (vehicle)	25 ± 2.9	10 ± 1.5
HDC (100 µM)	45 ± 4.1	28 ± 3.3	
PLB-985 (NOX2-KO)	Control (vehicle)	27 ± 3.5	11 ± 2.0
HDC (100 µM)	29 ± 3.8	12 ± 1.8	
*p < 0.05 compared to control			

Quantitative Data from In Vivo Studies

The anti-leukemic efficacy of HDC has been evaluated in xenograft models using immunodeficient mice. These studies confirm the NOX2-dependent action of HDC in a living system.[1]

Table 3: Effect of HDC on In Vivo Expansion of AML Xenografts

Xenograft Model	Treatment Group	Human CD45+ Cells in Bone Marrow (%) (Day 28, Mean \pm SEM)
PLB-985 (WT)	Control (vehicle)	55 \pm 6.2
HDC		25 \pm 4.7
PLB-985 (NOX2-KO)	Control (vehicle)	51 \pm 5.8
HDC		49 \pm 6.1
p < 0.01 compared to control		

Detailed Experimental Protocols

The following methodologies are based on the key preclinical studies that form the basis of our understanding of HDC's direct action on AML cells.[\[1\]](#)

Cell Lines and Culture

- **Cell Lines:** The human AML cell line PLB-985 (a subclone of HL-60) and its corresponding NOX2-knockout (NOX2-KO) variant were used. These cells represent a myelomonocytic phenotype.
- **Culture Medium:** Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin solution.
- **Culture Conditions:** Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
- **Treatment:** For experiments, cells were seeded at a density of 0.2 x 10⁶ cells/mL and treated with **histamine dihydrochloride** (typically 100 μ M) or a vehicle control for specified durations (e.g., 48-72 hours).

Proliferation Assay

- **Method:** Cell proliferation was assessed using a thymidine incorporation assay.

- Procedure:
 - Cells were cultured as described above in 96-well plates.
 - 18 hours before the end of the incubation period (e.g., at 54 hours for a 72-hour experiment), 1 μ Ci of [3 H]thymidine was added to each well.
 - After the full incubation period, cells were harvested onto glass fiber filters.
 - The incorporated radioactivity was measured using a liquid scintillation counter.
 - Results were expressed as a percentage of the proliferation observed in vehicle-treated control cells.

Differentiation Analysis by Flow Cytometry

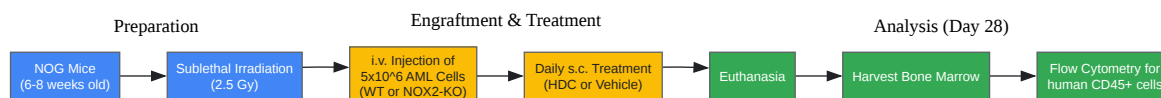
- Method: The expression of cell surface differentiation markers (CD11b and CD14) was quantified using multi-color flow cytometry.
- Procedure:
 - After treatment, cells were harvested and washed with PBS containing 1% FBS.
 - Cells were incubated with fluorochrome-conjugated monoclonal antibodies against human CD11b and CD14 for 30 minutes at 4°C in the dark.
 - Following incubation, cells were washed again to remove unbound antibodies.
 - Samples were analyzed on a flow cytometer (e.g., a FACSCanto II).
 - Data analysis was performed using appropriate software (e.g., FlowJo) to gate on the live cell population and quantify the percentage of cells positive for each marker.

AML Xenograft Mouse Model

- Animal Model: Immunodeficient mice (e.g., NOD/SCID gamma - NOG mice) were used to allow for the engraftment of human AML cells.[\[10\]](#)[\[11\]](#)
- Procedure:

- Mice (6-8 weeks old) received sublethal irradiation (e.g., 2.5 Gy) to facilitate engraftment.
- 24 hours post-irradiation, 5×10^6 PLB-985 cells (either WT or NOX2-KO) were injected intravenously (i.v.) via the tail vein.
- Treatment with HDC (e.g., 0.5 mg/kg) or vehicle was administered daily via subcutaneous (s.c.) injection, starting from the day of cell inoculation.
- After a defined period (e.g., 28 days), mice were euthanized.
- Bone marrow was harvested from the femurs.
- The percentage of human AML cells (human CD45+) in the bone marrow was determined by flow cytometry.

Experimental Workflow: In Vivo Xenograft Study



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Caption: Workflow for assessing the in vivo efficacy of HDC in an AML xenograft model.

Conclusion

Preclinical studies provide a strong rationale for the use of **histamine dihydrochloride** in the treatment of AML, particularly in NOX2-expressing monocytic subtypes. The dual mechanism of reducing immunosuppressive ROS and directly inhibiting leukemic cell proliferation while promoting differentiation underscores its therapeutic potential. The quantitative data from both in vitro and in vivo models consistently demonstrate a NOX2-dependent anti-leukemic effect. These findings have paved the way for clinical trials and the eventual approval of HDC in combination with IL-2 for remission maintenance in AML, offering a targeted approach for a specific subset of patients.[4][12] Future research may focus on identifying additional

biomarkers of response and exploring novel combinations to further enhance the efficacy of this therapeutic strategy.

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